ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused imidazole-pyrimidine core with an ethyl ester group at the 3-position. This structure is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWQQPJUGFOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC=C2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . Additionally, selective hydrogenation using H2 over Pd/C can be employed to obtain specific derivatives of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Selective hydrogenation using H2 over Pd/C can reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield dihydro derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyrimidine core.
Scientific Research Applications
Synthesis and Structural Characteristics
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate can be synthesized through various methods, often involving the condensation of appropriate precursors. The compound's structure features a fused imidazole and pyrimidine ring system, which contributes to its biological activity. The synthesis typically involves:
- Starting Materials : The synthesis often begins with pyrazole derivatives or other nitrogen-containing heterocycles.
- Reagents : Common reagents include acetic anhydride or other acylating agents to introduce the carboxylate group.
Antitumor Activity
Research has shown that derivatives of ethyl 1H,2H-imidazo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance:
- A study highlighted that certain pyrazolo[1,5-a]pyrimidines demonstrated potent inhibitory effects on cancer cell lines, indicating their potential as anticancer agents .
- Investigations into the structure-activity relationship (SAR) have revealed that modifications to the imidazo and pyrimidine rings can enhance antitumor efficacy .
Enzyme Inhibition
This compound has also been explored for its enzyme inhibitory properties:
- It has been identified as a promising inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. Compounds derived from this scaffold showed IC50 values significantly lower than standard inhibitors like acarbose .
- Kinetic studies and molecular docking analyses have provided insights into the binding interactions between these compounds and their target enzymes .
Case Study: Antidiabetic Applications
A notable case study involved the synthesis of a library of ethyl 1H,2H-imidazo[1,5-a]pyrimidine derivatives aimed at exploring their potential as antidiabetic agents. The synthesized compounds were tested for their α-glucosidase inhibitory activity with promising results:
| Compound | IC50 Value (µM) | Comparison with Acarbose (IC50 = 750 µM) |
|---|---|---|
| Compound A | 15.2 ± 0.4 | 50-fold more potent |
| Compound B | 201.3 ± 4.2 | Moderate potency |
This study underscores the potential of these derivatives in developing new therapeutic agents for diabetes management .
Case Study: Anticancer Research
Another significant investigation focused on the anticancer properties of ethyl 1H,2H-imidazo[1,5-a]pyrimidine derivatives:
- Researchers synthesized various analogs and evaluated their cytotoxic effects against multiple cancer cell lines.
- Results indicated that specific modifications to the compound's structure resulted in enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
Mechanism of Action
The mechanism of action of ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its inhibitory effects on neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Differences
Core Heterocycle :
- Imidazo[1,5-a]pyrimidine : Contains two nitrogen atoms in the five-membered imidazole ring (positions 1 and 3) fused to a pyrimidine ring .
- Pyrazolo[1,5-a]pyrimidine : Features a pyrazole ring (two adjacent nitrogen atoms) fused to pyrimidine, as seen in compounds like ethyl 7-m-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate .
- Triazolo[4,3-a]pyrimidine : Incorporates a triazole ring (three nitrogen atoms), e.g., the triazolo derivative in .
- Substituent Effects: Halogenation (e.g., 5,7-dichloro or 4-bromo substituents) enhances electronic withdrawal, influencing reactivity and binding affinity .
Physicochemical Properties
Spectroscopic Data
- 1H NMR :
- 13C NMR :
Substituent Impact on Properties
- Electron-Withdrawing Groups (EWGs) :
- Electron-Donating Groups (EDGs) :
- Methyl or methoxy groups (e.g., 5,7-dimethyl in ) improve lipophilicity and membrane permeability .
Biological Activity
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound characterized by its imidazo[1,5-a]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound allow for various modifications that can enhance its therapeutic efficacy.
Structural Characteristics
The molecular formula of this compound is C₉H₉N₃O₂. The structure includes:
- An ethyl ester functional group at the carboxylic acid position.
- A bicyclic system containing both nitrogen and carbon atoms.
This framework is significant in drug design as it serves as a scaffold for developing new pharmaceuticals.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial activity. For instance, studies have shown that certain modifications to the imidazo[1,5-a]pyrimidine structure can enhance its effectiveness against various bacterial strains and fungi.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Various studies have demonstrated that derivatives can inhibit specific enzymes or pathways involved in cancer progression. For example, compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its interaction with various biological targets such as enzymes and receptors. Techniques like surface plasmon resonance (SPR) and molecular docking simulations are employed to elucidate these interactions at a molecular level.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of modified derivatives of this compound against various cancer cell lines. The findings revealed that certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapy agents, suggesting enhanced potency.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that specific derivatives displayed notable inhibitory effects on bacterial growth, indicating their potential use as novel antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate, and what starting materials are typically employed?
- Methodological Answer : The synthesis of imidazo[1,5-a]pyrimidine derivatives generally involves cyclization and functionalization steps. A common approach includes:
- Cyclization : Reacting 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds to form the imidazo-pyrimidine core .
- Esterification : Introducing the ethyl ester group via ethanol and acid catalysis. For example, ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate was synthesized using ethyl 3-amino-1H-pyrazole-4-carboxylate and formylated precursors under optimized solvent conditions (ethanol:water, 1:1) with ultrasonic irradiation, achieving 95% yield .
- Key Starting Materials : 3-Amino-1H-pyrazole derivatives and formylated active proton compounds (e.g., enaminones) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the imidazo-pyrimidine scaffold and substituent positions. For instance, H NMR peaks for pyrimidine protons appear as distinct singlets or doublets in the δ 6.3–8.6 ppm range, while ester groups show characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals .
- IR Spectroscopy : Confirms ester carbonyl stretches (~1690–1730 cm) and nitrile/amine functional groups .
- Elemental Analysis : Validates purity by matching calculated and observed C/H/N ratios (e.g., deviations <0.3% indicate high purity) .
Q. What common chemical transformations does the ester group undergo, and how can these be leveraged for derivatization?
- Methodological Answer :
- Hydrolysis : The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. However, alkaline conditions may lead to decarboxylation, requiring careful pH control .
- Nucleophilic Substitution : Ethyl esters react with amines or hydrazines to form amides or hydrazides, enabling bioactive derivative synthesis. For example, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives were functionalized with phenylamino groups via nucleophilic substitution .
- Reduction : LiAlH reduces esters to alcohols, useful for probing electronic effects in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of substituted derivatives?
- Methodological Answer :
- Solvent Optimization : Ethanol-water mixtures (1:1) under ultrasonic irradiation enhance reaction rates and yields (e.g., 95% yield for pyrazolo[1,5-a]pyrimidines) by promoting homogeneous mixing and reducing side reactions .
- Catalysis : KHSO or other Brønsted acids accelerate cyclization steps while minimizing decomposition .
- Design of Experiments (DoE) : Systematic variation of temperature, solvent ratios, and catalyst loading can identify optimal conditions. For example, a study comparing DMF vs. ethanol found ethanol improved crystallinity and purity .
Q. What strategies resolve contradictions in reported biological activity data among structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects on bioactivity. For instance, replacing a cyano group with an amino group in pyrazolo[1,5-a]pyrimidine derivatives altered kinase inhibition profiles due to electronic and steric changes .
- Crystallographic Studies : X-ray diffraction (e.g., ethyl 7-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate) clarifies conformational preferences and binding modes, resolving discrepancies in activity data .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, electron-withdrawing groups at the 6-position consistently enhance anti-cancer activity across analogs .
Q. How do computational methods aid in predicting the reactivity and bioactivity of novel derivatives?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., ester hydrolysis energy barriers) and regioselectivity in cyclization steps .
- Molecular Docking : Screen derivatives against target proteins (e.g., B-Raf kinase) to prioritize synthesis. A study on pyrazolo[1,5-a]pyrimidine carboxylates used docking to identify analogs with improved kinase affinity .
- QSAR Models : Correlate substituent properties (logP, polarizability) with bioactivity. For example, hydrophobic substituents at the 7-position increased blood-brain barrier penetration in neuroactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
